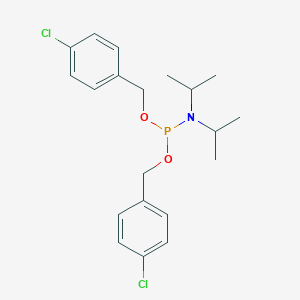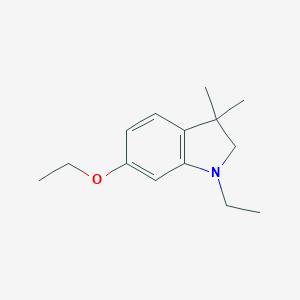
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1-ethyl-3,3-dimethylindoline (EEDMI) is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indoline derivatives. EEDMI is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
Aplicaciones Científicas De Investigación
6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied extensively for its potential applications in various fields. One of the most significant applications of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is in the field of organic electronics. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been studied for its potential use in the development of organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is not fully understood, but it is believed to act as a hole-transporting material in organic electronic devices. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has a high electron affinity, which allows it to efficiently transport holes through the device. The exact mechanism of how 6-Ethoxy-1-ethyl-3,3-dimethylindoline transports holes is still under investigation.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. However, studies have shown that 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively non-toxic and does not exhibit any significant cytotoxicity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been shown to be stable under ambient conditions, making it an ideal material for use in organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its ease of synthesis and high purity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline can be synthesized in a laboratory setting using relatively simple equipment and techniques. 6-Ethoxy-1-ethyl-3,3-dimethylindoline is also relatively stable under ambient conditions, making it easy to handle and store. However, one of the limitations of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. One potential direction is the development of new synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in organic electronic devices. Additionally, studies can be conducted to explore the potential use of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in other fields, such as catalysis and material science.
Conclusion
In conclusion, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is a promising chemical compound that has potential applications in various fields, particularly in organic electronics. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple, and the compound is relatively stable under ambient conditions. While there is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline involves the reaction between 4-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol, and the resulting product is then reduced with sodium borohydride to yield 6-Ethoxy-1-ethyl-3,3-dimethylindoline. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
141315-04-0 |
|---|---|
Nombre del producto |
6-Ethoxy-1-ethyl-3,3-dimethylindoline |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
Clave InChI |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
SMILES canónico |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Sinónimos |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



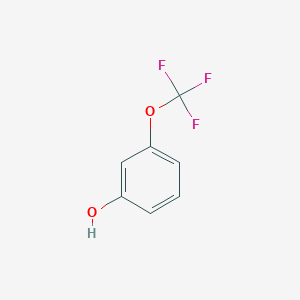
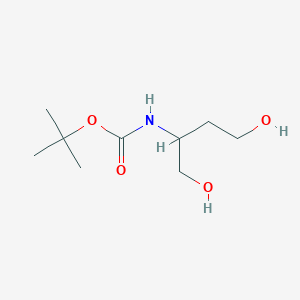
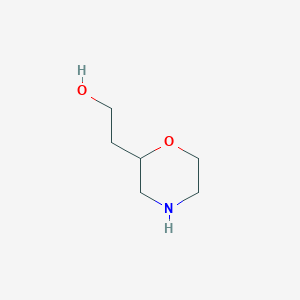
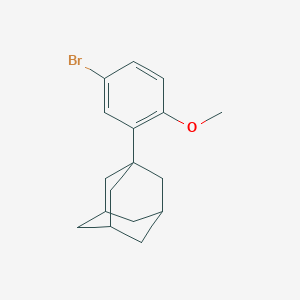
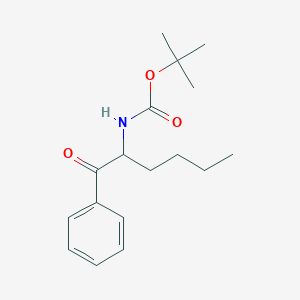

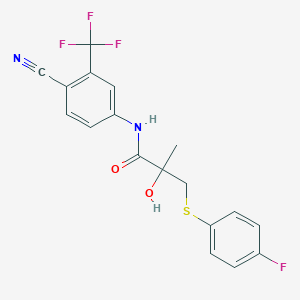
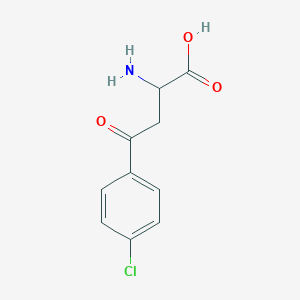
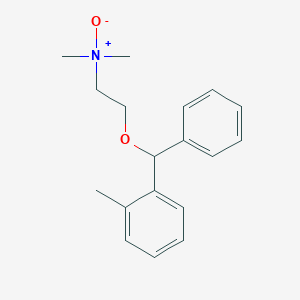
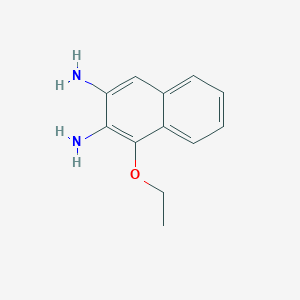
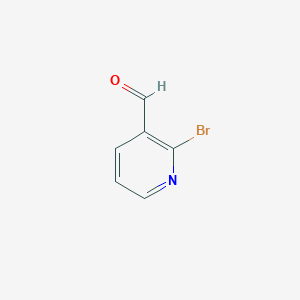
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
